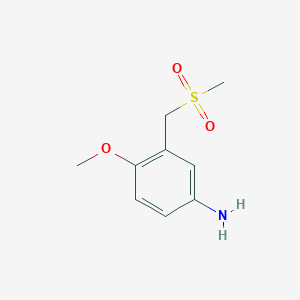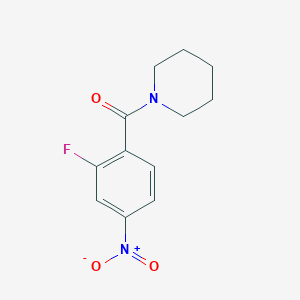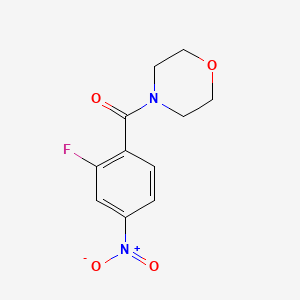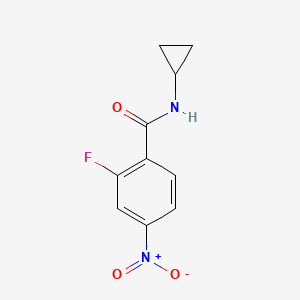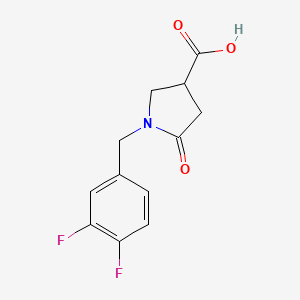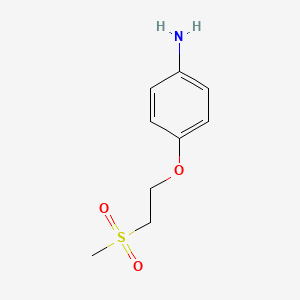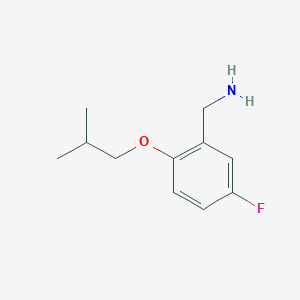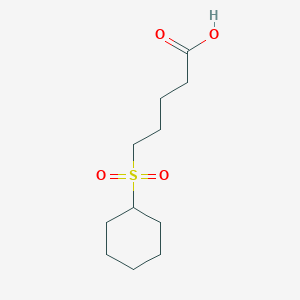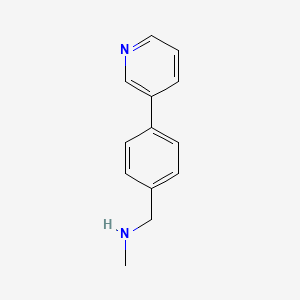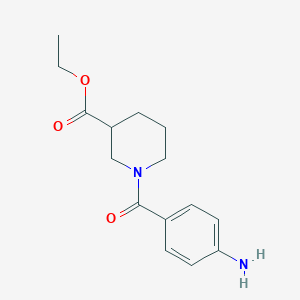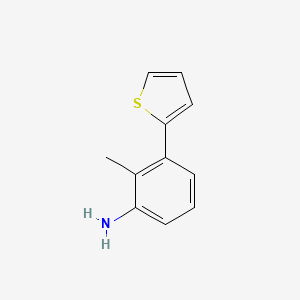![molecular formula C14H7F5IN3 B1400886 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine CAS No. 911112-58-8](/img/structure/B1400886.png)
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
概要
説明
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (3IDFPP) is a novel organofluorine compound that has been studied extensively in recent years. It has been shown to have a wide range of potential applications in the fields of medicinal chemistry and materials science. 3IDFPP is a highly versatile molecule that can be used as a starting material for the synthesis of a variety of compounds with a range of properties. In particular, it has been used as a building block in the development of drugs and polymers with novel properties.
作用機序
The mechanism of action of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed that the molecule’s fluoroalkyl substituents play an important role in its activity. Specifically, the fluoroalkyl substituents are believed to interact with the target molecule, thus altering its structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the molecule may have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
The use of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the molecule is relatively easy to synthesize, making it a convenient starting material for the synthesis of other compounds. In addition, the fluoroalkyl substituents of this compound are believed to interact with target molecules, thus providing a potential mechanism of action. However, the molecule is also limited by its relatively low solubility in organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
The potential applications of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine are numerous and varied. In the future, the molecule could be used to synthesize novel drugs with improved efficacy and safety profiles. It could also be used to synthesize polymers with improved thermal stability and mechanical strength. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, research could be conducted to develop improved methods for the synthesis of this compound, which would make it easier to work with in laboratory experiments.
科学的研究の応用
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine has been studied extensively in the fields of medicinal chemistry and materials science. In particular, it has been used as a starting material for the synthesis of a variety of compounds with a range of properties. For example, this compound has been used to synthesize novel drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used to synthesize polymers with novel properties, such as improved thermal stability and higher mechanical strength.
特性
IUPAC Name |
7-(difluoromethyl)-3-iodo-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5IN3/c15-12(16)11-5-10(22-13-9(20)6-21-23(11)13)7-2-1-3-8(4-7)14(17,18)19/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWBAOQXHOOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C(=C2)C(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1400803.png)
